Sodium sulfanilate

Description

The exact mass of the compound Sodium 4-aminobenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

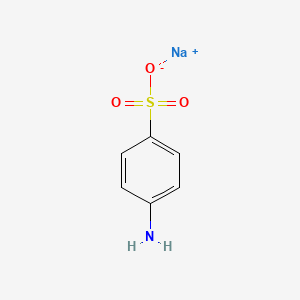

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-aminobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVSZLXDULFGDQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaNH2C6H4SO3, C6H6NNaO3S | |

| Record name | sodium sulfanilate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121-57-3 (Parent) | |

| Record name | Sodium sulfanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5029184 | |

| Record name | Sodium sulfanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Solid; [ECHA REACH Registrations] Dihydrate: White to beige crystalline solid; [Mallinckrodt Baker MSDS] | |

| Record name | Benzenesulfonic acid, 4-amino-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfanilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

515-74-2, 6106-22-5 | |

| Record name | Sodium sulfanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-amino-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphanilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfanilic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YJ2Q81720 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Sodium Sulfanilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium sulfanilate, a key organic intermediate. The document details its synthesis, physicochemical properties, and significant applications, particularly in the realm of drug development and chemical synthesis.

Introduction

This compound (sodium 4-aminobenzenesulfonate) is the sodium salt of sulfanilic acid.[1][2] It is a white to off-white crystalline powder, soluble in water, and serves as a versatile precursor in the synthesis of a wide range of organic compounds.[3][4] Its structure, featuring both an amino group and a sulfonic acid group, makes it a valuable building block for sulfonamide-based pharmaceuticals (sulfa drugs) and various azo dyes.[4][5][6] For professionals in drug discovery and development, understanding the synthesis and reactivity of this compound is fundamental for the design and creation of new therapeutic agents.[5][7]

Synthesis of this compound

The most common industrial synthesis of this compound begins with the sulfonation of aniline using concentrated sulfuric acid. The reaction proceeds through an initial acid-base reaction to form aniline hydrogen sulfate, which upon heating, rearranges to the more stable p-aminobenzenesulfonic acid (sulfanilic acid). Subsequent neutralization with a sodium base, such as sodium carbonate, yields the final product, this compound.[8]

The overall transformation can be visualized as a multi-step process, starting from the electrophilic aromatic substitution (sulfonation) on the aniline ring, followed by a thermal rearrangement and a final acid-base neutralization.

Physicochemical and Spectroscopic Properties

This compound is typically available as a dihydrate or in an anhydrous form.[3][9] Its properties are well-characterized, making it a reliable reagent in various chemical processes.

Physical and Chemical Properties

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | Sodium 4-aminobenzenesulfonate | [1][2] |

| Molecular Formula | C₆H₆NNaO₃S (Anhydrous) | [1] |

| C₆H₁₀NNaO₅S (Dihydrate) | [10] | |

| Molecular Weight | 195.17 g/mol (Anhydrous) | [1][2][3] |

| 231.20 g/mol (Dihydrate) | [9][10] | |

| Appearance | White to pink or light brown crystalline powder | [3] |

| Melting Point | 288°C (decomposes) | [11][12] |

| Solubility in Water | Soluble. 170 g/L (dihydrate) | [13] |

| CAS Number | 515-74-2 (Anhydrous) | [1][2] |

| 6106-22-5 (Dihydrate) | [9][10] | |

| 123333-70-0 (Hydrate) | [11][12] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), S=O stretching of the sulfonate group (around 1150-1250 cm⁻¹ and 1040-1080 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H-NMR spectrum would display signals corresponding to the aromatic protons on the benzene ring, typically as two doublets in the region of δ 6.5-8.0 ppm, and a broad singlet for the amine (-NH₂) protons. The ¹³C-NMR would show distinct signals for the four unique carbon atoms in the aromatic ring.[14]

-

UV-Visible (UV-Vis) Spectroscopy : In UV-Vis spectroscopy, this compound exhibits absorption bands related to the π→π* electronic transitions of the benzene ring and the amino substituent.[15][16] The position of the maximum absorbance (λmax) can be influenced by the pH of the solution.[16]

Applications in Drug Development and Chemical Synthesis

This compound is a cornerstone intermediate in the pharmaceutical and dye industries.[4][]

Precursor to Sulfonamides (Sulfa Drugs)

The primary application of this compound in drug development is as a precursor to sulfanilamide and its derivatives.[5] Sulfonamides were the first class of synthetic antibacterial agents and continue to be important in medicine.[5] The mechanism of action for sulfonamide antibiotics involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase.[18] This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial DNA and protein synthesis.[18] Because human cells obtain folic acid from the diet and do not synthesize it via this pathway, sulfonamides exhibit selective toxicity towards bacteria.[18]

Intermediate in Azo Dye Synthesis

The amino group of this compound can be readily converted into a diazonium salt through a process called diazotization, which involves reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl).[19][20] This diazonium salt is a powerful electrophile that can react with electron-rich aromatic compounds (coupling agents) to form azo compounds, which are characterized by the -N=N- linkage and are often brightly colored. This reactivity is the basis for the synthesis of numerous azo dyes and indicators.[20]

References

- 1. This compound | C6H6NNaO3S | CID 23664644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 123333-70-0 [chemicalbook.com]

- 4. CAS 123333-70-0: this compound, anhydrous [cymitquimica.com]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. This compound-Honggang Chemical_Supply chemical materials [en.hebhonggang.com]

- 7. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. This compound dihydrate for synthesis 6106-22-5 [sigmaaldrich.com]

- 10. Benzenesulfonic acid, 4-amino-, sodium salt, hydrate (1:1:2) | C6H10NNaO5S | CID 23687713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. lehigh.edu [lehigh.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 18. What is the mechanism of Sulfadiazine sodium? [synapse.patsnap.com]

- 19. homework.study.com [homework.study.com]

- 20. homework.study.com [homework.study.com]

Sodium Sulfanilate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, and multifaceted applications of sodium sulfanilate, a key intermediate in synthetic chemistry and material science.

Introduction

This compound, the sodium salt of sulfanilic acid, is an organic compound of significant interest in various scientific and industrial domains. Its versatile chemical nature, stemming from the presence of both an amino group and a sulfonic acid salt, makes it a valuable building block in the synthesis of a wide array of chemical entities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and key applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is an aromatic organic compound. The structure consists of a benzene ring substituted with an amino group (-NH₂) and a sodium sulfonate group (-SO₃Na) at the para position (positions 1 and 4). It exists in both anhydrous and dihydrate forms.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| IUPAC Name | sodium 4-aminobenzenesulfonate |

| Synonyms | Sodium 4-aminobenzenesulphonate, Sodium p-anilinesulfonate |

| CAS Number | 515-74-2 (anhydrous), 6106-22-5 (dihydrate) |

| Molecular Formula | C₆H₆NNaO₃S (anhydrous), C₆H₁₀NNaO₅S (dihydrate) |

| Molecular Weight | 195.17 g/mol (anhydrous), 231.20 g/mol (dihydrate) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (170 g/L for dihydrate) |

| Melting Point | >300 °C (decomposes) |

| SMILES | C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+] |

Key Applications in Research and Development

This compound serves as a versatile intermediate and reagent in several areas of chemical synthesis and analysis.

Synthesis of Azo Dyes

One of the most prominent applications of this compound is in the synthesis of azo dyes. The primary amino group can be readily diazotized to form a diazonium salt. This salt then acts as an electrophile in an azo coupling reaction with an electron-rich coupling partner, such as a phenol or an aniline derivative, to form an azo compound. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are often intensely colored.

Caption: General workflow for the synthesis of an azo dye starting from this compound.

Intermediate in the Synthesis of Sulfonamides

This compound is a key precursor in the synthesis of various sulfonamides, a class of compounds with significant therapeutic applications, including antibacterial and antiviral agents. The sulfonate group can be converted to a sulfonyl chloride, which then reacts with amines to form the corresponding sulfonamide.

Caption: Logical relationship illustrating the role of this compound as an intermediate in the synthesis of sulfonamides.

Analytical Reagent: The Griess Test

This compound is a crucial component of the Griess reagent, which is used for the colorimetric determination of nitrite ions in various samples, including water and biological fluids. In the Griess test, the sample is first treated with sulfanilamide (or a derivative like this compound) under acidic conditions to form a diazonium salt. This intermediate then couples with N-(1-Naphthyl)ethylenediamine dihydrochloride to produce a colored azo dye, the intensity of which is proportional to the nitrite concentration.

Precursor for Nonlinear Optical (NLO) Materials

The dihydrate form of this compound has garnered interest in the field of materials science for its nonlinear optical (NLO) properties. Single crystals of this compound dihydrate can be grown and exhibit second-harmonic generation (SHG), a property that is valuable in laser technology and optoelectronics.

Table of Nonlinear Optical Properties of this compound Dihydrate (SSDH) Crystals

| Property | Value |

| Crystal System | Orthorhombic |

| Optical Band Gap | Approximately 5.23 eV |

| Photoluminescence Peak | ~485 nm (blue-green emission) |

| Thermal Diffusivity | ~0.7985 x 10⁻⁶ m²/s |

Experimental Protocols

Detailed Methodology for the Synthesis of an Azo Dye (Methyl Orange)

This protocol outlines the synthesis of Methyl Orange, a common pH indicator, using this compound.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

N,N-dimethylaniline

-

Sodium hydroxide (NaOH) solution (10%)

-

Ice

-

Distilled water

Procedure:

-

Diazotization of this compound:

-

In a beaker, dissolve a specific molar equivalent of this compound in distilled water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a concentrated solution of hydrochloric acid while maintaining the low temperature.

-

In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold acidic solution of this compound with constant stirring. Maintain the temperature below 5 °C throughout the addition. This forms the diazonium salt solution.

-

-

Azo Coupling:

-

In a separate flask, dissolve an equimolar amount of N,N-dimethylaniline in a dilute solution of hydrochloric acid.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. A colored precipitate of the azo dye (Helianthin) should form.

-

-

Isolation and Purification:

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

-

Slowly add a 10% sodium hydroxide solution until the mixture is alkaline. The color of the precipitate will change to the characteristic orange of Methyl Orange.

-

Collect the precipitate by vacuum filtration and wash it with cold distilled water.

-

The crude product can be recrystallized from hot water to obtain purified Methyl Orange.

-

Detailed Methodology for the Griess Test for Nitrite Determination

This protocol provides a general procedure for the colorimetric quantification of nitrite ions.

Materials:

-

Sample containing nitrite

-

Griess Reagent A: Sulfanilamide (or this compound) solution in an acidic medium (e.g., phosphoric acid or hydrochloric acid).

-

Griess Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution in distilled water.

-

Nitrite standard solutions for calibration curve.

-

Spectrophotometer.

Procedure:

-

Sample Preparation:

-

Prepare a series of nitrite standard solutions of known concentrations.

-

Prepare the unknown sample. If necessary, dilute the sample to bring the nitrite concentration within the linear range of the assay.

-

-

Reaction:

-

To a specific volume of the standard or unknown sample in a test tube or microplate well, add an equal volume of Griess Reagent A.

-

Mix and allow the reaction to proceed for 5-10 minutes at room temperature, protected from light.

-

Add an equal volume of Griess Reagent B to the mixture.

-

Mix and incubate for a further 5-10 minutes at room temperature, protected from light. A pink to magenta color will develop in the presence of nitrite.

-

-

Measurement and Quantification:

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for the azo dye (typically around 540 nm) using a spectrophotometer.

-

Construct a calibration curve by plotting the absorbance of the nitrite standards against their known concentrations.

-

Determine the concentration of nitrite in the unknown sample by interpolating its absorbance on the calibration curve.

-

Conclusion

This compound is a cornerstone chemical with broad utility in both fundamental research and industrial applications. Its straightforward synthesis and reactive nature make it an indispensable precursor for a vast number of organic compounds, including commercially important dyes and life-saving pharmaceuticals. The growing interest in its solid-state properties for applications in nonlinear optics further underscores the continued relevance of this versatile molecule in advancing various fields of science and technology. For researchers and professionals in drug development, a thorough understanding of the chemistry and applications of this compound is essential for the design and synthesis of novel therapeutic agents and functional materials.

A Technical Guide to Sodium Sulfanilate for Researchers and Drug Development Professionals

An In-depth Examination of Sodium 4-aminobenzenesulfonate: Properties, Applications, and Synthetic Protocols

This technical guide provides a comprehensive overview of sodium sulfanilate, a versatile organic compound with significant applications in the pharmaceutical, dye, and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, relevant experimental protocols, and its role within the broader context of medicinal chemistry.

Core Chemical and Physical Properties

This compound, also known as sodium 4-aminobenzenesulfonate, is the sodium salt of sulfanilic acid. It is commercially available in anhydrous and hydrated forms, which differ in their molecular weight and CAS numbers. The quantitative data for these forms are summarized below for clear comparison.

| Property | This compound (Anhydrous) | This compound (Dihydrate) |

| CAS Number | 515-74-2[1][2], 123333-70-0 | 6106-22-5[3][4][5] |

| Molecular Formula | C₆H₆NNaO₃S[1] | 4-(NH₂)C₆H₄SO₃Na · 2H₂O[3] |

| Molecular Weight | 195.17 g/mol [1][6] | 231.20 g/mol [3] |

| Appearance | White to off-white crystalline powder[7] | White to beige crystalline solid |

| Solubility in Water | Soluble | 170 g/L[3] |

Applications in Research and Industry

This compound serves as a crucial intermediate and reagent in various fields:

-

Dye Manufacturing : It is a foundational precursor in the synthesis of acidic, direct, and reactive dyes.[8]

-

Pharmaceutical Industry : While not an active pharmaceutical ingredient (API) itself, it is used in the synthesis of various pharmaceutical compounds.[7] Its sulfonating properties are of particular interest.

-

Analytical Chemistry : It is employed as an analytical reagent, notably for the determination of nitrous acid.

-

Biochemical Research : It is used as a biochemical in proteomics research.[1]

-

Organic Synthesis : It serves as a versatile intermediate in a wide range of organic reactions.[7]

-

Agrochemicals : The compound is used in the production of certain pesticides.[8]

Experimental Protocol: The Diazotization of this compound

A key reaction involving this compound is its diazotization to form a diazonium salt. This intermediate is highly useful for synthesizing various azo compounds, which are often used as dyes.

Objective: To convert the primary aromatic amine of this compound into a diazonium salt.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ice

-

Distilled water

Methodology:

-

A solution of this compound is prepared in water.

-

The solution is acidified with hydrochloric acid. Due to the low solubility of sulfanilic acid in acidic conditions, a fine suspension may form.

-

The mixture is cooled to 0-5°C in an ice bath. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the cold sulfanilic acid suspension with constant stirring.

-

The reaction is complete when the mixture gives a positive test for nitrous acid with starch-iodide paper. This indicates that all the primary amine has reacted.

-

The resulting solution contains the diazonium salt, which can then be used immediately in subsequent coupling reactions.

Reaction Mechanism: The reaction proceeds via the formation of nitrous acid from sodium nitrite and hydrochloric acid, which then reacts with the amino group on the sulfanilate to form the diazonium ion. This is an example of an electrophilic aromatic substitution mechanism.[9]

Biological Activity and Relevance in Drug Development

There is no evidence to suggest that this compound has a specific signaling pathway or acts as a targeted therapeutic agent. Its primary relevance in drug development is as a synthetic intermediate.[7]

However, the broader class of sulfonamides, to which this compound belongs, includes many important antibacterial drugs. The mechanism of action for antibacterial sulfonamides, such as sulfadiazine, involves the inhibition of folic acid synthesis in bacteria.[10] They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for bacterial DNA and RNA synthesis.[10] Human cells are unaffected because they obtain folic acid from their diet, making this a selective toxicity mechanism.[10] It is important to note that while this compound is a sulfonamide, it is not used as an antibiotic.

The diagram below illustrates the general mechanism of action for antibacterial sulfonamides for contextual understanding.

References

- 1. scbt.com [scbt.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound dihydrate for synthesis 6106-22-5 [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound | C6H6NNaO3S | CID 23664644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 123333-70-0: this compound, anhydrous [cymitquimica.com]

- 8. This compound-Honggang Chemical_Supply chemical materials [en.hebhonggang.com]

- 9. homework.study.com [homework.study.com]

- 10. What is the mechanism of Sulfadiazine sodium? [synapse.patsnap.com]

Sodium Sulfanilate: A Comprehensive Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium sulfanilate, the sodium salt of sulfanilic acid, is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. A thorough understanding of its solubility and stability characteristics is paramount for its effective utilization in research and development, particularly in the pharmaceutical industry where these properties directly impact formulation, shelf-life, and bioavailability. This technical guide provides an in-depth overview of the core solubility and stability profiles of this compound, supported by available quantitative data, detailed experimental protocols for its characterization, and visual representations of key processes.

Core Physicochemical Properties

This compound is typically available as a dihydrate (4-(NH₂)C₆H₄SO₃Na · 2H₂O) and presents as a white to pink or light brown crystalline powder. The anhydrous form has a melting point of approximately 288°C.

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Understanding the solubility of this compound in various solvents is essential for developing appropriate formulations.

Aqueous Solubility

Solubility in Organic Solvents

Information on the solubility of this compound in common organic solvents is limited in publicly accessible literature. One study noted a significant decrease in the solubility of this compound in an acetone-water mixture, with a solubility of 20.9 ± 2.3 mg/mL in a 0.5:1 (v/v) acetone to water solution at 25 °C.[3] For related compounds like sodium sulfate, the solubility in ethanol is very low, suggesting that this compound may also exhibit limited solubility in alcohols.[4]

Table 1: Solubility of this compound

| Solvent System | Temperature (°C) | Solubility |

| Water | Not Specified | 170 g/L[1][2] |

| Acetone:Water (0.5:1 v/v) | 25 | 20.9 ± 2.3 mg/mL[3] |

| Methanol | Data not available | - |

| Ethanol | Data not available | - |

| Isopropanol | Data not available | - |

Stability Profile

The chemical stability of a compound is a crucial factor in determining its shelf-life and ensuring its therapeutic efficacy and safety. Stability studies are typically conducted under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[5]

Thermal Stability

The dihydrate form of a related zinc-sulfanilate derivative has been shown to be thermally stable up to 184°C, with decomposition occurring at higher temperatures.[2] The anhydrous form of this compound has a high melting point of 288°C, suggesting good thermal stability.[6]

pH-Dependent Stability (Hydrolysis)

Oxidative Stability

Forced degradation studies using oxidizing agents such as hydrogen peroxide are essential to evaluate the susceptibility of this compound to oxidation.[7]

Photostability

Photostability testing, as per ICH Q1B guidelines, should be conducted to determine if light exposure leads to degradation. This involves exposing the solid material and solutions to light sources of specified intensity and duration.

Table 2: Summary of Stability Characteristics

| Stress Condition | Observation | Potential Degradation Products |

| Thermal | Dihydrate of a related compound stable up to 184°C.[2] Anhydrous form melts at 288°C.[6] | Data not available |

| Acidic Hydrolysis | Expected to be susceptible to degradation. | Data not available |

| Basic Hydrolysis | Expected to be susceptible to degradation. | Data not available |

| Oxidation | Susceptibility to oxidation should be evaluated. | Data not available |

| Photolysis | Photostability profile needs to be determined. | Data not available |

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the physical and chemical stability of a solid dosage form. The hygroscopicity of pharmaceutical solids is classified based on the percentage of weight gain after storage under defined conditions.

Table 3: European Pharmacopoeia Classification of Hygroscopicity [8]

| Classification | Weight Gain (% w/w) after 24h at 25°C and 80% RH |

| Non-hygroscopic | ≤ 0.12 |

| Slightly hygroscopic | > 0.12 and < 2.0 |

| Hygroscopic | ≥ 2.0 and < 15.0 |

| Very hygroscopic | ≥ 15.0 |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of solubility and stability characteristics.

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in various solvents at different temperatures.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies to assess the stability of this compound.

Signaling Pathways and Logical Relationships

The stability of a drug substance is a critical attribute that influences its quality, safety, and efficacy. The logical relationship for assessing stability is guided by regulatory frameworks such as those from the ICH.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While some fundamental properties are documented, there is a notable lack of comprehensive quantitative data, particularly regarding its solubility in various organic solvents as a function of temperature and its degradation kinetics under different stress conditions. The provided experimental protocols offer a framework for researchers to systematically determine these critical parameters. Further investigation into these areas is essential for the development of robust and stable formulations containing this compound.

References

- 1. preprints.org [preprints.org]

- 2. tandfonline.com [tandfonline.com]

- 3. ris.utwente.nl [ris.utwente.nl]

- 4. An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite [scirp.org]

- 5. chimie.ucv.ro [chimie.ucv.ro]

- 6. Buy Sodium 4-aminobenzenesulfonate | 515-74-2 [smolecule.com]

- 7. Fast Yellow AB | 79873-36-2 | Benchchem [benchchem.com]

- 8. US7294185B2 - Reaction of carbon black with diazonium salts, resultant carbon black products and their uses - Google Patents [patents.google.com]

Sodium Sulfanilate: A Versatile Tool in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium sulfanilate, the sodium salt of sulfanilic acid, is a versatile organic compound with a rich history of application across various scientific disciplines. Its unique chemical structure, featuring both an amino group and a sulfonic acid group, makes it a valuable precursor and reagent in organic synthesis, analytical chemistry, and materials science. This technical guide provides a comprehensive overview of the primary research applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to support researchers in their endeavors.

Organic Synthesis: A Cornerstone for Azo Dye Production

The most prominent application of this compound in research is its role as a key starting material in the synthesis of azo dyes. The presence of a primary aromatic amine allows for diazotization, followed by a coupling reaction with an electron-rich aromatic compound to form the characteristic azo linkage (-N=N-), which is responsible for the vibrant colors of these dyes.

General Synthesis Pathway

The synthesis of azo dyes from this compound follows a two-step process:

-

Diazotization: The amino group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C). The resulting diazonium salt is highly reactive and is used immediately in the next step.

-

Azo Coupling: The diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol or an aromatic amine. This electrophilic aromatic substitution reaction forms the azo dye.

The Multifaceted Role of Sodium Sulfanilate in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium sulfanilate, the sodium salt of sulfanilic acid, is a versatile and pivotal building block in organic synthesis. While its most prominent role is as a precursor in the synthesis of azo dyes, its utility extends to the formation of sulfonamides and the construction of carbon-sulfur bonds. This technical guide provides an in-depth exploration of the mechanisms of action of this compound in these key chemical transformations. Detailed experimental protocols for representative reactions are provided, alongside quantitative data to inform reaction optimization. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and logical representation of the chemical processes.

Introduction

Sodium 4-aminobenzenesulfonate, commonly known as this compound, is an aromatic organic compound featuring both an amino group and a sulfonate group. This unique bifunctionality makes it a valuable intermediate in the chemical industry. Its primary application lies in the production of a wide range of azo dyes, where the amino group serves as a handle for diazotization.[1][2] Beyond this classical application, the sulfinate moiety can participate in various coupling reactions, making it a precursor for the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents.[3][4][5] This guide will elucidate the core chemical principles governing the reactivity of this compound.

Diazotization and Azo Coupling: The Gateway to Azo Dyes

The most well-established reaction involving this compound is its conversion to a diazonium salt, which is then coupled with an electron-rich aromatic compound to form an azo dye. This two-step process is fundamental to the synthesis of indicators like methyl orange and a vast array of commercial colorants.[6][7]

Mechanism of Action

The overall process begins with the diazotization of the primary aromatic amine of this compound, followed by an electrophilic aromatic substitution reaction known as azo coupling.

Step 1: Diazotization The diazotization reaction involves treating this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[8] The key steps are:

-

Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[8]

-

N-Nitrosation: The nucleophilic amino group of this compound attacks the nitrosonium ion.[8]

-

Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.

-

Formation of the Diazonium Ion: In the presence of excess acid, the diazohydroxide is protonated, and a molecule of water is eliminated, yielding the stable 4-sulfonatobenzenediazonium ion.[6]

Step 2: Azo Coupling The 4-sulfonatobenzenediazonium ion is a weak electrophile that reacts with activated aromatic compounds (coupling components), such as phenols and anilines, in an electrophilic aromatic substitution reaction.[7] The coupling with N,N-dimethylaniline, for instance, occurs at the para position due to the strong activating and para-directing nature of the dimethylamino group.[6]

Quantitative Data

The yield and rate of azo dye synthesis are influenced by factors such as temperature, pH, and the nature of the coupling component.

Table 1: Kinetic and Spectroscopic Data for Azo Dye Synthesis

| Reaction/Product | Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|---|

| Coupling of Diazotized Sulfanilic Acid with 1-Naphthol | ||||

| para-coupling | Rate Constant (k₁p) | 12238 ± 446 m³/(mol·s) | 25°C, pH 9.9 | [9][10] |

| ortho-coupling | Rate Constant (k₁o) | 921 ± 31 m³/(mol·s) | 25°C, pH 9.9 | [9][10] |

| Azo Dyes from Sulfanilic Acid | ||||

| Dye with BON acid¹ | λmax | 471 nm | Ethanol | [11] |

| Dye with 1-Naphthol | λmax | 509 nm | Ethanol | [11] |

| Methyl Orange | ||||

| (Acidic form) | λmax | ~510 nm | pH < 3.1 | [12] |

| (Basic form) | λmax | ~464 nm | pH > 4.4 | [12] |

¹BON acid = β-oxynaphthoic acid

Experimental Protocol: Synthesis of Methyl Orange

This protocol details the synthesis of methyl orange via the diazotization of this compound and subsequent coupling with N,N-dimethylaniline.[7][12]

Materials:

-

Sulfanilic acid

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

N,N-dimethylaniline

-

Glacial acetic acid

-

10% Sodium hydroxide (NaOH) solution

-

Sodium chloride (NaCl)

-

Ice

-

Deionized water

Procedure:

-

Preparation of this compound Solution: In a 125 mL Erlenmeyer flask, dissolve 1.1 g of sulfanilic acid in 13 mL of 2.5% sodium carbonate solution, warming gently if necessary. Cool the solution to room temperature.[12]

-

Addition of Nitrite: Add 0.5 g of sodium nitrite to the sulfanilate solution and stir until fully dissolved.[12]

-

Diazotization: In a 400 mL beaker, pour 5 mL of concentrated HCl into approximately 25 g of crushed ice. Place this beaker in an ice bath. Slowly, and with constant stirring, add the sulfanilate/nitrite solution to the ice-cold HCl. A white precipitate of the diazonium salt should form. Maintain the temperature between 0-5°C throughout this process.[6][12]

-

Azo Coupling: In a separate small beaker, dissolve 2.7 g of N,N-dimethylaniline in 2.0 mL of glacial acetic acid. Add this solution to the stirred suspension of the diazonium salt. A reddish-purple solid should begin to form.[7][12]

-

Precipitation of the Dye: After stirring for 10-15 minutes, slowly add 30 mL of 10% NaOH solution. The mixture should turn a uniform orange color as the sodium salt of methyl orange precipitates.[6][12]

-

Isolation of Crude Product: Heat the mixture to boiling for 10-15 minutes. Add 10 g of NaCl to "salt out" the dye, promoting precipitation. Cool the mixture in an ice bath.[6]

-

Filtration: Collect the crude methyl orange by vacuum filtration and wash the solid with a cold, saturated NaCl solution.[6]

-

Purification: Recrystallize the crude product from a minimal amount of hot water. Allow the solution to cool slowly, then chill in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified, bright orange crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry completely.

N-S Bond Formation: Synthesis of Sulfonamides

This compound, as a member of the sodium sulfinate class, can be used to form sulfonamides. This is a significant reaction as the sulfonamide moiety is a key pharmacophore in many antibacterial drugs. The reaction typically involves the coupling of the sodium sulfinate with a primary or secondary amine.

Mechanism of Action: Iodine-Mediated Synthesis

A common and metal-free method for sulfonamide synthesis involves the use of molecular iodine (I₂) as a mediator.[7][8][13]

-

Formation of Sulfonyl Iodide: this compound reacts with iodine to form a sulfonyl iodide intermediate (ArSO₂I).

-

Nucleophilic Attack: The amine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl iodide, displacing the iodide ion.

-

Deprotonation: A final deprotonation step yields the stable sulfonamide product.

An alternative pathway involving a sulfonyl radical intermediate has also been proposed.[13]

Quantitative Data

The iodine-mediated synthesis of sulfonamides is known for its efficiency and good yields across a range of substrates.

Table 2: Representative Yields for Iodine-Mediated Sulfonamide Synthesis

| Amine Substrate | Sodium Arylsulfinate | Yield (%) | Reference(s) |

|---|---|---|---|

| Aniline | Sodium p-toluenesulfinate | 95 | [2][3] |

| 4-Methylaniline | Sodium p-toluenesulfinate | 98 | [2][3] |

| Benzylamine | Sodium benzenesulfinate | 92 | [2][3] |

| Morpholine | Sodium p-toluenesulfinate | 91 | [2][3] |

| Pyrrolidine | Sodium benzenesulfinate | 89 |[2][3] |

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol is a general method for the iodine-mediated coupling of sodium sulfinates and amines.[8][13]

Materials:

-

This compound (or other sodium arylsulfinate)

-

Amine (primary or secondary)

-

Ammonium iodide (NH₄I) or Iodine (I₂)

-

Acetonitrile (CH₃CN) or Water

-

Ethyl acetate

-

Saturated NaCl solution

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the amine (1.5 mmol), and ammonium iodide (1.0 mmol) in acetonitrile (10 mL).[13]

-

Heating: Stir the mixture at 80°C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Wash the mixture with a saturated NaCl solution and extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure sulfonamide.

C-S Bond Formation: Emerging Applications

While less common than diazotization, sodium sulfinates can participate in cross-coupling reactions to form C-S bonds, leading to the synthesis of sulfones. These reactions are often catalyzed by transition metals like copper.[14]

Mechanism of Action: Copper-Catalyzed Cross-Coupling

The precise mechanism can vary, but a plausible pathway for the copper-catalyzed coupling of a sodium sulfinate with an aryl halide involves an oxidative addition and reductive elimination cycle.

-

Oxidative Addition: A Cu(I) species undergoes oxidative addition with the aryl halide to form a Cu(III)-aryl intermediate.

-

Ligand Exchange: The sulfinate anion displaces a ligand on the copper center.

-

Reductive Elimination: The aryl and sulfonyl groups reductively eliminate from the copper center, forming the C-S bond of the diaryl sulfone product and regenerating the Cu(I) catalyst.

Quantitative Data

Yields for copper-catalyzed C-S bond formation are generally good but can be sensitive to the choice of ligand, solvent, and reaction temperature.

Table 3: Representative Yields for Copper-Catalyzed Sulfone Synthesis

| Aryl Boronic Acid | Sodium Sulfinate | Yield (%) | Conditions | Reference(s) |

|---|---|---|---|---|

| Phenylboronic acid | Sodium benzenesulfinate | 91 | Cu(OAc)₂, 1,10-phenanthroline, O₂, 40°C | [14] |

| 4-Methylphenylboronic acid | Sodium p-toluenesulfinate | 95 | Cu(OAc)₂, 1,10-phenanthroline, O₂, 40°C | [14] |

| 4-Methoxyphenylboronic acid | Sodium benzenesulfinate | 94 | Cu(OAc)₂, 1,10-phenanthroline, O₂, 40°C | [14] |

| 2-Naphthylboronic acid | Sodium benzenesulfinate | 87 | Cu(OAc)₂, 1,10-phenanthroline, O₂, 40°C |[14] |

Experimental Protocol: Copper-Catalyzed Synthesis of Diaryl Sulfones

This protocol is adapted from a general procedure for the cross-coupling of organoboronic acids and sodium sulfinate salts.[14]

Materials:

-

Aryl boronic acid

-

This compound (or other sodium arylsulfinate)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

1,10-Phenanthroline

-

4Å Molecular sieves

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

Oxygen (balloon)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl boronic acid (1.0 mmol), this compound (1.2 mmol), Cu(OAc)₂·H₂O (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and activated 4Å molecular sieves.

-

Solvent Addition: Add a co-solvent mixture of DCM and DMSO.

-

Reaction Conditions: Purge the vessel with oxygen and maintain an oxygen atmosphere (e.g., via a balloon). Stir the reaction mixture at 40°C.

-

Monitoring: Monitor the reaction for the consumption of the starting material by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves.

-

Extraction: Extract the filtrate with an appropriate organic solvent, wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the diaryl sulfone.

Conclusion

This compound is a remarkably versatile reagent whose utility in organic synthesis extends far beyond its traditional role in dye manufacturing. The primary amino group provides a reliable entry point for diazotization and subsequent azo coupling reactions, yielding a vast library of colored compounds. Furthermore, the sulfinate group is an active participant in N-S and C-S bond-forming reactions, enabling the synthesis of medicinally relevant sulfonamides and sulfones. Understanding the distinct mechanisms of action of this compound—as a diazonium salt precursor in electrophilic aromatic substitution and as a nucleophilic or radical precursor in coupling reactions—is key to leveraging its full synthetic potential in research and development.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Kinetics of the diazo coupling between 1-naphthol and diazotized sulfanilic acid | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. globalscientificjournal.com [globalscientificjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into Sodium Sulfanilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of sodium sulfanilate, a key intermediate in the synthesis of various pharmaceuticals and dyes. The document details available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, it outlines the established mechanism of action for sulfonamide-based drugs, offering valuable context for professionals in drug development.

Spectroscopic Data of this compound

The following sections present a summary of the available spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~6.6 - 6.8 | Doublet | 2 x Ar-H (ortho to -NH₂) |

| ~7.4 - 7.6 | Doublet | 2 x Ar-H (ortho to -SO₃⁻) |

| ~4.0 - 5.0 | Broad Singlet | 2 x -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~113 - 115 | 2 x Ar-C (ortho to -NH₂) |

| ~128 - 130 | 2 x Ar-C (ortho to -SO₃⁻) |

| ~130 - 132 | Ar-C (ipso to -SO₃⁻) |

| ~150 - 152 | Ar-C (ipso to -NH₂) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The data presented below is a compilation of characteristic vibrational frequencies for the amine, sulfonate, and aromatic moieties.

Table 3: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Strong, Broad | N-H stretching (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 1600 - 1630 | Medium | N-H bending (scissoring) |

| 1500 - 1550 | Strong | Aromatic C=C stretching |

| 1150 - 1250 | Strong | Asymmetric S=O stretching (sulfonate) |

| 1030 - 1080 | Strong | Symmetric S=O stretching (sulfonate) |

| 650 - 750 | Strong | C-S stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound exhibits absorption bands characteristic of substituted benzene rings. The position of the absorption maximum (λmax) is known to be sensitive to the pH of the solution.

Table 4: UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Water | 248[1] | Not Reported |

| Methanol | Not Reported | Not Reported |

Note: The absorption spectrum of this compound is pH-dependent.[2]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tubes (5 mm)

-

Volumetric flask

-

Pipettes

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, as this compound is water-soluble) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

-

-

Data Acquisition: Acquire the free induction decay (FID) and process the data using Fourier transformation to obtain the NMR spectrum.

-

Data Analysis: Reference the spectrum using the residual solvent peak. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the FTIR spectrum of solid this compound.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the this compound and KBr to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound

-

Spectroscopy grade solvent (e.g., water, methanol)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) by dissolving an accurately weighed amount in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically with an absorbance between 0.1 and 1.0).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

Use a quartz cuvette filled with the solvent as a blank to zero the instrument.

-

-

Data Acquisition:

-

Rinse the sample cuvette with the this compound solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). If a calibration curve is prepared, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Mechanism of Action: Sulfonamide Pathway

For professionals in drug development, understanding the biological context of a compound is crucial. This compound is a precursor to many sulfonamide drugs. The established mechanism of action for this class of antibiotics involves the inhibition of the folic acid synthesis pathway in bacteria. This pathway is essential for bacterial growth and replication.

The following diagram illustrates the key steps in this pathway and the inhibitory action of sulfonamides.

Caption: The inhibitory effect of sulfonamides on the bacterial folic acid synthesis pathway.

References

Theoretical and Computational Studies of Sodium Sulfanilate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium sulfanilate, the sodium salt of sulfanilic acid, is an organic compound with significant applications in various fields, including as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Its molecular structure, featuring a benzene ring substituted with an amino group and a sulfonate group, imparts interesting electronic and optical properties. The hydrated form, this compound dihydrate (SSDH), has garnered particular attention for its potential nonlinear optical (NLO) applications.[2] This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, complemented by experimental data, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Crystal Properties

This compound commonly crystallizes in its dihydrate form (C₆H₆NNaO₃S · 2H₂O).[3] The anhydrous form also exists and is typically a white to off-white crystalline powder.[4]

Crystal Structure of this compound Dihydrate (SSDH)

Single crystal X-ray diffraction (XRD) studies have been instrumental in determining the crystal structure of SSDH. These studies reveal the arrangement of the this compound molecules and water molecules in the crystal lattice, providing precise measurements of unit cell parameters, bond lengths, and bond angles.

Table 1: Crystallographic Data for this compound Dihydrate (SSDH)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁/c | [5] |

| a (Å) | 23.895 | [2] |

| b (Å) | 10.101 | [2] |

| c (Å) | 7.944 | [2] |

| α (°) | 90 | [2] |

| β (°) | 90 | [2] |

| γ (°) | 90 | [2] |

| Volume (ų) | 1916.5 | [2] |

Spectroscopic Properties

Spectroscopic techniques are crucial for understanding the vibrational and electronic properties of this compound. Both experimental and theoretical spectroscopic studies have been conducted to elucidate its molecular structure and behavior.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful tools for identifying the functional groups and vibrational modes within the this compound molecule. The observed vibrational frequencies can be correlated with theoretical calculations to provide a detailed assignment of the spectral bands.

Table 2: Key FT-IR and FT-Raman Vibrational Frequencies for SSDH

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

| ~3400-3600 | O-H stretching (water) | FT-IR | [2] |

| ~3200-3400 | N-H stretching (amino group) | FT-IR | [2] |

| ~1600-1650 | N-H bending | FT-IR | [2] |

| ~1400-1500 | C=C stretching (aromatic ring) | FT-IR, FT-Raman | [2] |

| ~1100-1250 | S=O stretching (sulfonate group) | FT-IR, FT-Raman | [2] |

| ~1000-1100 | C-H in-plane bending | FT-IR | [2] |

| ~600-700 | C-S stretching | FT-Raman | [2] |

Electronic Spectroscopy (UV-Vis-NIR)

UV-Vis-NIR spectroscopy provides insights into the electronic transitions within the molecule and is used to determine optical properties such as the transparency range and optical band gap. For SSDH, the lower cut-off wavelength is an important parameter for its potential use in NLO devices.

Table 3: Optical Properties of SSDH from UV-Vis-NIR Spectroscopy

| Parameter | Value | Reference |

| Lower Cut-off Wavelength | 243 nm | [2] |

| Optical Band Gap (Eg) | 5.23 eV | [2] |

| Transparency Range | Visible and NIR regions | [2] |

Thermal Properties

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability and decomposition of this compound. For the dihydrate form, these analyses reveal the temperatures at which water molecules are lost, followed by the decomposition of the anhydrous compound.

Table 4: Thermal Analysis Data for SSDH

| Analysis | Observation | Temperature Range (°C) | Reference |

| TGA | Dehydration (loss of 2 H₂O) | ~100 - 150 | [2] |

| TGA | Decomposition of anhydrous salt | > 300 | [2] |

| DTA | Endothermic peak (dehydration) | ~120 | [2] |

| DTA | Exothermic peak (decomposition) | > 300 | [2] |

Computational Studies

Computational chemistry plays a vital role in understanding the electronic structure, properties, and reactivity of this compound at the molecular level. Density Functional Theory (DFT) is a widely used method for these investigations.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These calculations provide a theoretical basis for interpreting experimental results.

Table 5: Common Computational Parameters for DFT Studies of this compound

| Parameter | Specification | Reference |

| Functional | B3LYP, M06-2X | [6] |

| Basis Set | 6-31G(d), 6-311++G(d,p) | [6] |

| Software | Gaussian | [7][8][9] |

Frontier Molecular Orbitals (HOMO-LUMO)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack, providing insights into the molecule's reactivity and intermolecular interactions.

Experimental Protocols

This section details the methodologies for the key experiments cited in the study of this compound.

Synthesis and Crystal Growth of SSDH

Slow Evaporation Solution Technique:

-

Prepare a saturated solution of this compound in deionized water at room temperature.

-

Filter the solution to remove any impurities.

-

Pour the filtered solution into a clean beaker and cover it with a perforated sheet to allow for slow evaporation of the solvent.

-

Leave the beaker undisturbed in a constant temperature environment.

-

Single crystals of SSDH will grow over a period of several days to weeks.[10]

Spectroscopic Analysis

-

FT-IR and FT-Raman Spectroscopy:

-

For FT-IR, mix a small amount of the powdered sample with KBr and press it into a pellet.

-

For FT-Raman, place the powdered sample directly in the sample holder of the spectrometer.

-

Record the spectra in the range of 400-4000 cm⁻¹.[11]

-

-

UV-Vis-NIR Spectroscopy:

-

Select a high-quality single crystal of SSDH with parallel and polished faces.

-

Mount the crystal in the spectrophotometer.

-

Record the transmission spectrum over the desired wavelength range (e.g., 200-1100 nm).[12]

-

Thermal Analysis

-

TGA/DTA:

-

Place a small, accurately weighed amount of the SSDH sample in an alumina crucible.

-

Heat the sample from room temperature to a higher temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the weight loss and temperature difference as a function of temperature.[2]

-

Nonlinear Optical (NLO) Property Measurement

Kurtz-Perry Powder Technique:

-

Grind the SSDH crystal into a fine powder and sieve it to obtain a uniform particle size.

-

Pack the powder into a micro-capillary tube.

-

Use a high-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm) as the fundamental beam.

-

Direct the laser beam onto the sample.

-

Use a photomultiplier tube to detect the second harmonic signal generated at 532 nm.

-

Compare the intensity of the signal with that of a standard reference material like potassium dihydrogen phosphate (KDP).[13]

Visualizations

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound dihydrate, integrating both experimental and theoretical approaches.

Logical Relationship for NLO Property Investigation

This diagram outlines the logical steps involved in investigating the nonlinear optical properties of a material like this compound dihydrate.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational studies of this compound, with a particular focus on its dihydrate form. The combination of experimental data from various characterization techniques and theoretical insights from computational modeling offers a comprehensive understanding of its structural, spectroscopic, thermal, and nonlinear optical properties. The presented data, protocols, and workflows are intended to be a valuable resource for researchers and professionals engaged in the study and application of this versatile organic compound. The continued investigation of this compound and its derivatives holds promise for the development of new materials with tailored properties for applications in photonics and drug development.

References

- 1. This compound | C6H6NNaO3S | CID 23664644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound dihydrate for synthesis 6106-22-5 [sigmaaldrich.com]

- 4. CAS 123333-70-0: this compound, anhydrous [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. gaussian.com [gaussian.com]

- 8. Chapter - Applications of DFT on Molecular Systems: How Gaussian Works | Bentham Science [benthamscience.com]

- 9. ritme.com [ritme.com]

- 10. researchgate.net [researchgate.net]

- 11. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]

- 12. Application of UV-Vis-NIR Spectroscopy to Gemology [gia.edu]

- 13. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sodium Sulfanilate Dihydrate for Researchers and Drug Development Professionals

Introduction: Sodium sulfanilate dihydrate (C₆H₆NNaO₃S·2H₂O) is an organic sodium salt of sulfanilic acid. It serves as a key intermediate in the synthesis of various sulfonamides, azo dyes, and other organic compounds. A thorough understanding of its physical and chemical properties is paramount for its effective application in research, particularly in the realms of medicinal chemistry and drug development. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound dihydrate, complete with detailed experimental protocols and structured data for ease of reference.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound dihydrate are summarized below. These parameters are critical for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | sodium 4-aminobenzenesulfonate dihydrate | [1] |

| CAS Number | 6106-22-5 | [2][3] |

| Molecular Formula | C₆H₆NNaO₃S·2H₂O | [2][3] |

| Molecular Weight | 231.20 g/mol | [1][2][3] |

| Appearance | White to beige crystalline powder | [4] |

| Melting Point | Decomposes above 288°C | [5] |

| Solubility in Water | 170 g/L | [2][6] |

| Crystal System | Orthorhombic | [7] |

| Space Group | Pbca | [7] |

Crystallographic Data

Single-crystal X-ray diffraction studies have revealed the precise three-dimensional arrangement of atoms in this compound dihydrate. The sodium atom is coordinated to six oxygen atoms in a distorted octahedral geometry. The crystal structure is further stabilized by hydrogen bonding interactions.[7]

| Crystallographic Parameter | Value | Reference |

| Crystal System | Orthorhombic | [7] |

| Space Group | Pbca | [7] |

| Unit Cell Dimensions | a = 23.895(5) Å, b = 10.101(2) Å, c = 7.944(2) Å | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound dihydrate are provided below. These protocols are designed to be followed by trained researchers in a laboratory setting.

Synthesis of this compound Dihydrate

This protocol describes the preparation of this compound dihydrate from sulfanilic acid and sodium bicarbonate.

-

Dissolution of Sulfanilic Acid: In a 250 mL Erlenmeyer flask, suspend one mole equivalent of sulfanilic acid in a minimal amount of deionized water.

-

Neutralization: While stirring, slowly add one mole equivalent of sodium bicarbonate in small portions. Effervescence (evolution of CO₂) will be observed. Continue addition until all the sulfanilic acid has dissolved and the solution is neutral to litmus paper.

-

Crystallization: Gently heat the solution to ensure all solids are dissolved. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be required to induce crystallization.

-

Isolation and Drying: Collect the resulting white to off-white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water. Dry the crystals to a constant weight in a desiccator over a suitable drying agent.

Characterization Protocols

The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation: Finely powder a small amount of the dried this compound dihydrate. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus. Heat the block rapidly to about 15-20°C below the expected decomposition temperature. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the substance begins to darken and decompose. Since the compound decomposes rather than melts, a sharp melting point will not be observed.

This protocol outlines the determination of the solubility of this compound dihydrate in water.

-

Equilibration: Add an excess amount of this compound dihydrate to a known volume of deionized water in a sealed container.

-

Agitation: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24 hours).

-

Sample Collection and Analysis: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant liquid, ensuring no solid particles are transferred. Determine the concentration of the dissolved this compound dihydrate in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.

-

Calculation: Calculate the solubility in grams per liter (g/L).

The infrared spectrum is obtained using the KBr pellet method to identify the functional groups present.

-

Sample Preparation: Grind 1-2 mg of dry this compound dihydrate with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-